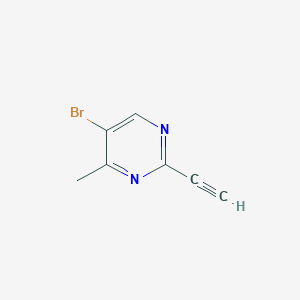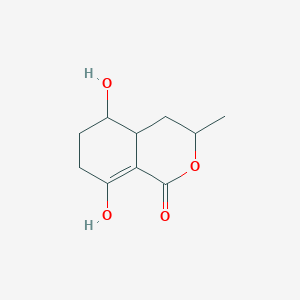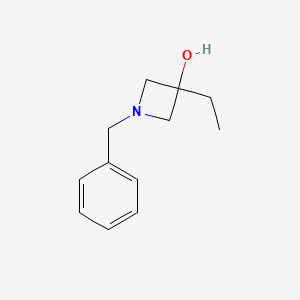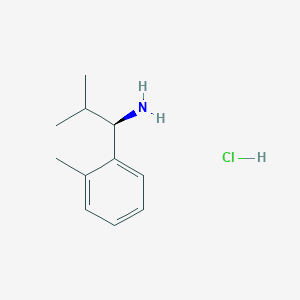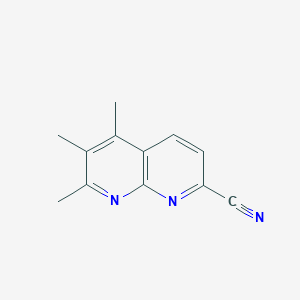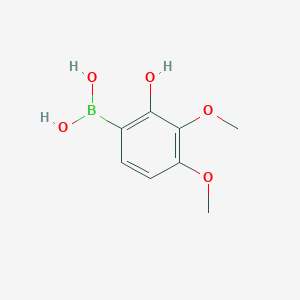![molecular formula C13H14N2 B11902391 2-Benzyl-1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole CAS No. 1023817-19-7](/img/structure/B11902391.png)
2-Benzyl-1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzyl-1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole is a nitrogen-containing heterocyclic compound. It is part of the pyrrole family, which is known for its diverse biological activities and applications in medicinal chemistry
準備方法
The synthesis of 2-Benzyl-1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole can be achieved through several synthetic routes. One common method involves the reduction of 1-benzyl-N-methyl-1H-pyrrole-3,4-dicarboximide using diborane. This reaction yields 5-benzyl-2-methyl and 2,5-dibenzyl derivatives of the compound . Another approach includes the preparation of 2-benzyl, 2-phenyl, and other substituted derivatives through multi-step processes starting from 1-benzylpyrrole-3,4-dicarboxylic acid .
化学反応の分析
2-Benzyl-1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like diborane or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
2-Benzyl-1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound’s structure makes it a candidate for exploring biological activities, including antimicrobial and anticancer properties.
Medicine: Its potential therapeutic applications are being investigated, particularly in the development of new drugs.
Industry: The compound is used in the production of various materials and chemicals due to its unique properties
作用機序
The mechanism of action of 2-Benzyl-1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
類似化合物との比較
2-Benzyl-1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole can be compared with other similar compounds, such as:
- 2-Methyl-1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole
- 2-Phenyl-1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole
- 2-(3-Methoxyphenyl)-1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical and biological properties. The uniqueness of this compound lies in its benzyl group, which may enhance its biological activity and make it a more potent candidate for various applications .
特性
CAS番号 |
1023817-19-7 |
|---|---|
分子式 |
C13H14N2 |
分子量 |
198.26 g/mol |
IUPAC名 |
5-benzyl-4,6-dihydro-2H-pyrrolo[3,4-c]pyrrole |
InChI |
InChI=1S/C13H14N2/c1-2-4-11(5-3-1)8-15-9-12-6-14-7-13(12)10-15/h1-7,14H,8-10H2 |
InChIキー |
AOLIWLMSYSVPHA-UHFFFAOYSA-N |
正規SMILES |
C1C2=CNC=C2CN1CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



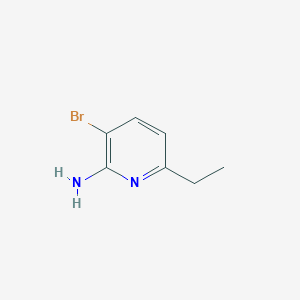
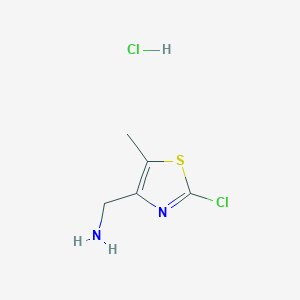
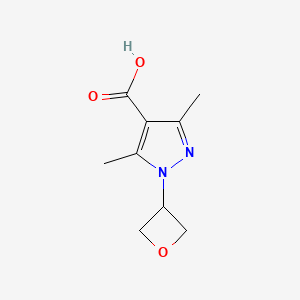
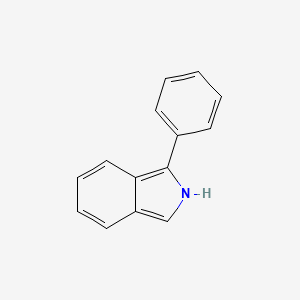
![1-(Thieno[2,3-b]pyridin-5-yl)ethanone oxime](/img/structure/B11902375.png)

